2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide
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Overview
Description
2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with amino and amide groups, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide typically involves the reaction of 1,3-dimethyl-5-amino-pyrazole with a suitable acylating agent. One common method includes the use of acyl chlorides or anhydrides under basic conditions to form the desired amide . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amino and amide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds .
Scientific Research Applications
2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1H-pyrazole
- 5-amino-1H-pyrazole
- 1,3-dimethyl-5-amino-pyrazole
Uniqueness
Compared to these similar compounds, 2-amino-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanamide is unique due to the presence of both amino and amide groups, which enhance its reactivity and potential biological activity. The dimethyl substitution on the pyrazole ring also contributes to its distinct chemical properties and applications .
Properties
Molecular Formula |
C8H14N4O |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-amino-3-(2,5-dimethylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C8H14N4O/c1-5-3-6(12(2)11-5)4-7(9)8(10)13/h3,7H,4,9H2,1-2H3,(H2,10,13) |
InChI Key |
QDJSHQGLGPMEKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CC(C(=O)N)N)C |
Origin of Product |
United States |
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